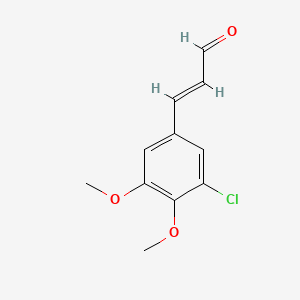
5-(Diethylamino)-2-(hydroxymethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Diethylamino)-2-(hydroxymethyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its diethylamino group, which is a functional group containing nitrogen, and a hydroxymethyl group, which is a functional group containing both hydroxyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-(hydroxymethyl)phenol can be achieved through several synthetic routes. One common method involves the formylation of phenol derivatives using formamidine acetate and acetic anhydride . This method is advantageous because it does not require high temperatures or the addition of strong acids or bases.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The specific details of these industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Diethylamino)-2-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can result in the formation of quinones or other oxidized products.
Reduction: This reaction involves the gain of electrons and can convert the compound into more reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield more reduced phenolic compounds.
Wissenschaftliche Forschungsanwendungen
5-(Diethylamino)-2-(hydroxymethyl)phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It can be used in biochemical assays to study enzyme activity and other biological processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(Diethylamino)-2-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the hydroxymethyl group can undergo various chemical transformations. These interactions and transformations contribute to the compound’s biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(Diethylamino)-2-(hydroxymethyl)phenol include other phenol derivatives with different substituents, such as:
- 5-Hydroxymethylfurfural (HMF)
- 5-(Hydroxymethyl)-2-furfural
- 5-(Hydroxymethyl)-2-furancarboxaldehyde
Uniqueness
What sets this compound apart from these similar compounds is the presence of the diethylamino group.
Eigenschaften
Molekularformel |
C11H17NO2 |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
5-(diethylamino)-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C11H17NO2/c1-3-12(4-2)10-6-5-9(8-13)11(14)7-10/h5-7,13-14H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
JKOBCVQSFLQHJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine](/img/structure/B13612706.png)


![2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid](/img/structure/B13612723.png)


![Tert-butyl 4-[1-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13612742.png)





![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13612784.png)

